molecular formula C7H3BrN2O2S B2588586 7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid CAS No. 1779899-22-7

7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid

Cat. No.: B2588586
CAS No.: 1779899-22-7
M. Wt: 259.08
InChI Key: WGHGXDQAPFWFBE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid typically involves the bromination of thieno[2,3-b]pyrazine-6-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Mechanism of Action

The mechanism of action of 7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the heterocyclic rings play a crucial role in its reactivity and binding affinity to biological molecules. The compound can inhibit or modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

7-bromothieno[2,3-b]pyrazine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O2S/c8-3-4-6(10-2-1-9-4)13-5(3)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHGXDQAPFWFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=C(S2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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